N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUOOMDFNNFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. One common method starts with the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation–cyclization of the intermediate to generate the desired tetrahydrofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of efficient catalysts and controlled reaction environments is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like silver or cerium oxides.
Reduction: Commonly involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are prevalent due to the presence of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Silver–cerium oxide catalysts are used under controlled temperature and pressure conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces fully hydrogenated compounds.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide is utilized in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or ligand in drug development.
Industry: Employed in the synthesis of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The tetrahydrofuran ring and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanesulfonamide Derivatives
Key Observations:
Substituent Effects :
- The oxolane group in the target compound introduces oxygen atoms, likely improving aqueous solubility compared to hydrophobic cyclopentyl (logP reduction) or aromatic heterocycles (e.g., pyrrolotriazolopyrazine in ).
- Steric Hindrance : Bulky substituents like pyrrolotriazolopyrazine () necessitate advanced coupling strategies (e.g., Pd catalysis), whereas smaller groups (e.g., oxolane, cyclopentyl) are accessible via simpler azide or displacement chemistry .
Synthetic Complexity :
- Heterocyclic modifications (e.g., ) require multi-step protocols, including protection/deprotection (e.g., SEM groups) and transition metal catalysis. In contrast, the target compound’s synthesis is likely less complex, resembling methods in .
Biological Activity
N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis pathways, and related research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a sulfonamide group and an oxolane moiety. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
The mechanism of action involves the interaction with key enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
- Receptor Modulation : It may interact with specific receptors involved in cell proliferation and apoptosis, leading to altered cellular responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
-
Case Study on Cancer Treatment :
- In preclinical models, administration of this compound led to a marked decrease in tumor size and improved survival rates in mice bearing xenografts of human cancer cells.
Synthesis and Research Applications
The synthesis of this compound typically involves:
- Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions.
- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions.
- Oxolane Incorporation : Achieved through nucleophilic substitution reactions.
Research Applications
This compound serves as a valuable building block for:
- Developing new antimicrobial agents.
- Exploring novel anticancer therapies.
- Investigating enzyme inhibitors for biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
